9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
CAS No.: 67287-95-0
Cat. No.: VC0004447
Molecular Formula: C18H21BrClNO2
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67287-95-0 |
---|---|
Molecular Formula | C18H21BrClNO2 |
Molecular Weight | 398.7 g/mol |
IUPAC Name | 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |
Standard InChI | InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H |
Standard InChI Key | FHYWNBUFNGHNCP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br |
Canonical SMILES | CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a benzazepine scaffold substituted with chlorine, methyl, and 3-methylphenyl groups at positions 9, 3, and 5, respectively. The hydrobromide salt formation enhances solubility and stability, critical for in vivo applications. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁BrClNO₂ |
Molecular Weight | 398.7 g/mol |
SMILES | CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br |
InChI Key | InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H |
The tetrahydrobenzazepine ring system adopts a chair-like conformation, while the 3-methylphenyl group induces steric effects that influence receptor binding .
Physicochemical Properties
As a hydrobromide salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Experimental data indicate:
Parameter | Value |
---|---|
Water Solubility | ~3.7 mg/mL (estimated) |
pKa | 8.73 (predicted) |
LogP | 2.41 (calculated) |
These properties facilitate its use in both in vitro assays and animal studies, though instability in strongly basic aqueous solutions necessitates careful handling .
Pharmacological Mechanism of Action
Dopamine Receptor Interactions
The compound demonstrates nanomolar affinity for dopamine D1-like receptors with marked selectivity:
Receptor Subtype | Ki (nM) | Effect |
---|---|---|
D1 | 1.18 | Partial Agonism |
D5 | 7.56 | Partial Agonism |
D2 | 920 | Negligible Activity |
D3 | 399 | Weak Antagonism |
This profile contrasts with classical D1 agonists, as its partial agonism at D1/D5 receptors allows context-dependent modulation of cAMP signaling . Paradoxically, in vivo studies reveal functional antagonism of dopamine-mediated behaviors, potentially through biased signaling pathways .
Sigma-1 Receptor Allosteric Modulation
Beyond dopaminergic targets, the compound acts as a potent allosteric modulator of sigma-1 receptors, enhancing agonist binding by 300-400% in brain tissue. This dual pharmacology explains its neuroprotective effects independent of D1 activation, including:
-
Blockade of voltage-gated Na⁺ channels
-
potentiation of NMDA receptor function
-
Regulation of BDNF-Akt signaling cascades
The sigma-1 interaction occurs at submicromolar concentrations (EC₅₀ = 120 nM), expanding its therapeutic potential for neurodegenerative diseases .
Therapeutic Applications and Preclinical Findings
Anti-Parkinsonian Activity
In MPTP-lesioned primate models, the compound reverses motor deficits at doses of 0.1-1 mg/kg without inducing dyskinesias. Comparative efficacy against L-DOPA:
Parameter | SKF 83959 HBr | L-DOPA |
---|---|---|
Onset Time | 45-60 min | 20-30 min |
Duration | 6-8 hrs | 3-4 hrs |
Dyskinesia Risk | Low | High |
Mechanistically, this involves D1-mediated striatal direct pathway activation coupled with sigma-1-dependent mitochondrial stabilization .
Cocaine Addiction Management
The compound attenuates cocaine-seeking behavior in rodent self-administration paradigms through:
-
D1 receptor-dependent reduction of mesolimbic dopamine release
-
Sigma-1-mediated inhibition of cAMP response element binding (CREB) phosphorylation
-
Normalization of ΔFosB expression in nucleus accumbens
Dose-response studies show 50% reduction in cocaine intake at 2.5 mg/kg (i.p.), with full efficacy achieved by 5 mg/kg .
Synthetic and Analytical Considerations
Preparation Methodology
The hydrobromide salt is synthesized via a three-step process:
-
Alkylation of 6-chloro-7,8-dihydroxybenzazepine with 3-methylbenzyl bromide
-
N-Methylation using methyl iodide under phase-transfer conditions
-
Salt formation with gaseous HBr in anhydrous ethanol
Critical quality control parameters include:
-
Residual solvent levels (<500 ppm ethanol)
-
Enantiomeric purity (>98% by chiral HPLC)
Stability Profile
Degradation studies reveal:
Condition | Degradation Pathway | t₁/₂ |
---|---|---|
pH 7.4 (37°C) | Hydrolysis of benzazepine | 48 hrs |
Light (450 lux) | Photooxidation | 72 hrs |
-20°C (dry) | No significant change | >24 months |
Formulation as lyophilized powder in amber vials under nitrogen is recommended for long-term storage .
Emerging Research Directions
Glia-Neuron Signaling Modulation
Recent work demonstrates the compound’s ability to:
-
Enhance astrocytic glutamate uptake via D1-σ1 heteromer activation
-
Promote microglial transition to anti-inflammatory phenotype (M2)
-
Stimulate oligodendrocyte precursor cell differentiation
These effects occur at concentrations of 10-100 nM, suggesting utility in demyelinating disorders .
Cancer Biology Applications
Preliminary data indicate dose-dependent inhibition of glioblastoma cell proliferation (IC₅₀ = 8.2 μM) through:
-
Downregulation of PI3K/Akt/mTOR pathway
-
Induction of LC3-II-dependent autophagy
-
Synergy with temozolomide (combination index = 0.32)
Ongoing studies explore structure-activity relationships to improve blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume